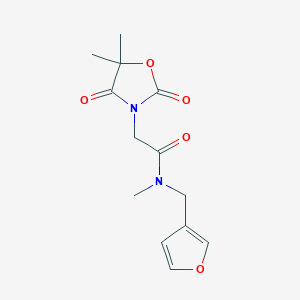

2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-(3-furylmethyl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of organic compounds known for their intricate structures and potential for various applications in chemistry and pharmacology. Its structure suggests it is a derivative of oxazolidinone, a class of compounds with significant biological activity and utility in synthetic organic chemistry.

Synthesis Analysis

Synthesis of oxazolidinone derivatives, similar to the compound of interest, typically involves the cyclocondensation reactions of appropriate precursors, such as amino alcohols and carbonyl compounds. Techniques like microwave-assisted synthesis have been employed to enhance the efficiency of these reactions, offering advantages in terms of reaction speed and product yield Nikalje, A. P., Hirani, N., & Nawle, R. (2015).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by X-ray crystallography, which helps in understanding the stereochemistry and conformational details essential for their biological activity and chemical reactivity. The presence of substituents on the oxazolidinone ring influences the compound's properties and reactivity patterns Tang, J., & Verkade, J. (1996).

Chemical Reactions and Properties

Oxazolidinone derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and condensation reactions, which are pivotal in the synthesis of pharmacologically active molecules. The chemical reactivity can be tailored by modifying the substituents on the oxazolidinone core Kanno, H., et al. (1991).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the overall molecular structure. These properties are critical for determining the compound's suitability for specific applications, including pharmaceutical development Patel, M. C., & Dhameliya, D. (2010).

Propiedades

IUPAC Name |

2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-(furan-3-ylmethyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-13(2)11(17)15(12(18)20-13)7-10(16)14(3)6-9-4-5-19-8-9/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYHPUZOTOVTAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)CC(=O)N(C)CC2=COC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-(3-furylmethyl)-N-methylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-1-[(2-amino-5-pyrimidinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5617241.png)

![4-{[(1-pyrrolidin-1-ylcyclopentyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B5617244.png)

![N-[3-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5617272.png)

![2-allyl-9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5617278.png)

![5-(2-furyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5617279.png)

![8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617280.png)

![(1S*,5R*)-6-[(3-methylisoxazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617285.png)

![N-[1-(2-azocan-1-yl-4-methylpyrimidin-5-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B5617290.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N,N-diethylethanamine](/img/structure/B5617317.png)

![N-(4-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5617322.png)

![1-{4-[4-(3-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5617331.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5617334.png)